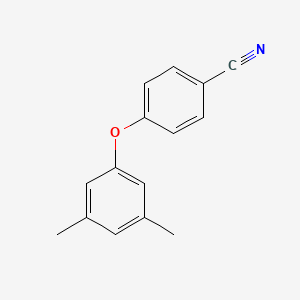

4-(3,5-Dimethylphenoxy)benzonitrile

Description

Properties

IUPAC Name |

4-(3,5-dimethylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJWHNIUCSBDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenoxy)benzonitrile typically involves the reaction of 3,5-dimethylphenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenoxy and nitrile groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted phenoxybenzonitriles.

Scientific Research Applications

4-(3,5-Dimethylphenoxy)benzonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for binding with enzymes or receptors, leading to various biological effects. The phenoxy moiety can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Diarylamine-Pyrimidine Derivatives

Compounds such as TF13, TF14, and TF15 () share structural motifs with 4-(3,5-dimethylphenoxy)benzonitrile but incorporate pyrimidine rings and varied substituents. Key comparisons include:

Key Observations :

- The addition of pyrimidine rings (e.g., TF13–TF15) reduces yields (45–71%) compared to simpler intermediates like 5b (82% yield in ), likely due to multi-step syntheses and steric hindrance .

- Higher melting points in TF15 (233–236°C) versus TF13 (195–198°C) correlate with nitro group introduction, enhancing molecular rigidity .

Halogen-Substituted Benzonitriles

Halogenated analogs, such as 3,5-Dichloro-4-fluorobenzonitrile () and 3,5-Dibromo-4-hydroxybenzonitrile (), exhibit distinct electronic and reactivity profiles:

Key Observations :

Phthalocyanine and OLED-Relevant Derivatives

This compound derivatives are used in materials science. For example:

- 2,9(10),16(17),23(24)-Tetra(3,5-dimethylphenoxy)Phthalocyanine () has a molecular weight of 995.15 g/mol and a melting point >350°C, making it suitable for high-temperature applications.

- 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives () are employed in OLEDs due to their thermally activated delayed fluorescence (TADF) properties.

Comparison with Smaller Analogs :

Substituent Effects on Physicochemical Properties

- Methoxy vs. Phenoxy Groups: 4-Methoxy-3,5-dimethylbenzonitrile () has a methoxy group instead of phenoxy, reducing steric bulk but increasing electron-donating capacity, which may alter reaction kinetics in nucleophilic substitutions.

- Nitro and Amino Groups: Nitro-substituted analogs (e.g., TF15) show higher melting points than amino-substituted derivatives (e.g., TF16, 184–187°C), highlighting the role of polar functional groups in lattice energy .

Biological Activity

4-(3,5-Dimethylphenoxy)benzonitrile (CAS No. 24789-53-5) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 239.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- BRD4 Inhibition : Recent studies have highlighted the compound's potential as a BRD4 inhibitor, which plays a crucial role in the regulation of gene expression linked to cancer proliferation. The compound's structural modifications have been shown to enhance its inhibitory potency against BRD4, particularly in triple-negative breast cancer (TNBC) models .

- Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial activity against various pathogens. Mechanistic studies suggest that it induces stress on the bacterial cell envelope, disrupting the proton motive force (PMF), leading to ATP dissipation and cell death .

Research Findings and Case Studies

Several key studies have investigated the biological activity of this compound:

-

BRD4 Inhibition Study :

- Objective : To evaluate the inhibitory effects on BRD4.

- Findings : The compound demonstrated significant inhibition with an IC value indicative of its potential as a therapeutic agent in breast cancer treatment. Structural modifications led to enhanced binding affinity in molecular docking studies .

-

Antibacterial Efficacy Assessment :

- Objective : To assess the antibacterial properties against enteric pathogens.

- Methodology : Time-kill kinetic assays were performed to evaluate the compound's efficacy.

- Results : this compound exhibited potent antibacterial activity, with a safe profile in both in vitro and in vivo models. It effectively reduced bacterial counts and demonstrated antiadhesion properties in mammalian cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Target | Mechanism of Action | Reference |

|---|---|---|---|

| BRD4 Inhibition | Cancer Cells | Inhibition of gene expression | |

| Antibacterial | Enteric Pathogens | Induction of cell envelope stress |

Table 2: Structure-Activity Relationship (SAR)

Q & A

Q. What are the optimal synthetic routes for 4-(3,5-Dimethylphenoxy)benzonitrile, and how can reaction conditions be optimized?

A common approach involves nucleophilic aromatic substitution, where 3,5-dimethylphenol reacts with a halogenated benzonitrile derivative (e.g., 4-fluorobenzonitrile) in the presence of a base like potassium carbonate. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) under reflux (120–150°C) for 6–12 hours. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of phenol to benzonitrile derivative) and inert atmosphere (N₂) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile carbon at ~δ 115 ppm).

- IR Spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₅H₁₃NO, theoretical MW: 223.26 g/mol).

- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of substituents .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Exposure to UV-Vis light (e.g., 254 nm) to detect degradation products via HPLC.

- Hydrolytic Stability : Incubation in aqueous buffers (pH 3–9) at 25–60°C, monitoring nitrile group integrity via IR .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate binding affinities with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.

- QSAR Models : Correlate substituent effects (e.g., electron-donating methyl groups) with bioactivity using datasets from PubChem or ChEMBL .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Curves : Validate activity thresholds across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Metabolite Profiling : Use LC-MS to identify active or inhibitory metabolites that may explain discrepancies.

- Statistical Meta-Analysis : Apply tools like RevMan to harmonize data from heterogeneous studies .

Q. How does the compound’s structure influence its environmental persistence and degradation pathways?

- Photodegradation Studies : Monitor half-life under simulated sunlight (e.g., Suntest apparatus) with GC-MS identification of breakdown products (e.g., phenolic derivatives).

- Soil/Water Microcosm Experiments : Quantify biodegradation rates using OECD 301/307 protocols.

- QSAR-ECOSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on logP and electronic parameters .

Methodological Considerations

Q. What are the critical parameters for scaling up synthesis without compromising yield?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.

- Flow Chemistry : Implement continuous flow reactors for improved heat/mass transfer and reduced side reactions.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?

- Substituent Variation : Synthesize analogs with halogens, alkoxy, or electron-withdrawing groups at the 3,5-dimethylphenoxy position.

- Biological Assays : Prioritize high-throughput screening (HTS) against targets like kinases or GPCRs.

- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with activity .

Data Interpretation and Validation

Q. How should researchers address inconsistencies in spectroscopic data across studies?

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess chemical shift variability.

- Impurity Profiling : Cross-validate purity (>95% by HPLC) before spectral acquisition.

- Collaborative Cross-Check : Share raw data (e.g., JCAMP-DX files) with independent labs for reproducibility assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.